Methyl 2-(4-methylpiperidin-3-yl)acetate hydrochloride Methyl 2-(4-methylpiperidin-3-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1860028-39-2
VCID: VC4623490
InChI: InChI=1S/C9H17NO2.ClH/c1-7-3-4-10-6-8(7)5-9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H
SMILES: CC1CCNCC1CC(=O)OC.Cl
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7

Methyl 2-(4-methylpiperidin-3-yl)acetate hydrochloride

CAS No.: 1860028-39-2

Cat. No.: VC4623490

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7

* For research use only. Not for human or veterinary use.

Methyl 2-(4-methylpiperidin-3-yl)acetate hydrochloride - 1860028-39-2

Specification

CAS No. 1860028-39-2
Molecular Formula C9H18ClNO2
Molecular Weight 207.7
IUPAC Name methyl 2-(4-methylpiperidin-3-yl)acetate;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-7-3-4-10-6-8(7)5-9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H
Standard InChI Key QARHSEKANYTPKW-UHFFFAOYSA-N
SMILES CC1CCNCC1CC(=O)OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 2-(4-methylpiperidin-3-yl)acetate hydrochloride, reflects its core structure: a piperidine ring substituted with a methyl group at the 4-position and an acetate ester at the 3-position, neutralized by hydrochloric acid. The piperidine ring adopts a chair conformation, with the methyl and acetate groups influencing stereoelectronic properties. The hydrochloride salt formation protonates the piperidine nitrogen, enhancing aqueous solubility for pharmaceutical formulations .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₈ClNO₂
Molecular Weight207.70 g/mol
CAS Number1860028-39-2
AppearanceSolid (typically crystalline)
SolubilitySoluble in polar solvents

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the piperidine ring protons (δ 1.5–3.0 ppm) and the methyl ester group (δ 3.6–3.8 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 207.103 ([M+H]⁺), consistent with the molecular formula . Fourier-transform infrared (FTIR) spectroscopy identifies characteristic absorptions for the ester carbonyl (≈1740 cm⁻¹) and ammonium chloride (≈2400 cm⁻¹).

Synthesis and Industrial Production

Reaction Pathways

The synthesis of methyl 2-(4-methylpiperidin-3-yl)acetate hydrochloride typically involves multistep organic reactions. A patented method (WO2014195978A2) outlines the following sequence :

  • Alkylation of Piperidine Derivatives: Reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methanesulfonyl chloride in acetone and triethylamine at 45°C yields a sulfonated intermediate.

  • Coupling with Piperidine Amines: The intermediate is coupled with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine in the presence of a base, forming a secondary amine product.

  • Deprotection and Salt Formation: Hydrolysis of protecting groups followed by treatment with hydrochloric acid yields the hydrochloride salt .

Optimization Strategies

Industrial-scale production employs continuous flow reactors to enhance yield (≈85%) and purity (>97%). Key parameters include:

  • Temperature Control: Maintaining 45–50°C during sulfonation prevents side reactions .

  • Solvent Selection: Dichloromethane and acetone optimize reaction kinetics and product isolation .

  • Purification Techniques: Recrystallization from ethanol/water mixtures removes impurities, achieving pharmacopeial-grade purity .

Pharmaceutical and Industrial Applications

Role in Drug Synthesis

Methyl 2-(4-methylpiperidin-3-yl)acetate hydrochloride serves as a critical intermediate in synthesizing Janus kinase (JAK) inhibitors like tofacitinib, a therapy for rheumatoid arthritis . The piperidine moiety mimics natural ligands, enabling selective binding to enzymatic active sites. For example, in tofacitinib synthesis, the compound participates in Ullmann coupling reactions to introduce the pyrrolopyrimidine core .

Agrochemical Applications

In agrochemistry, derivatives of this compound act as precursors for herbicides and fungicides. The acetate ester’s lipophilicity enhances membrane permeability in plant pathogens, improving efficacy.

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